molecular formula C15H10Cl2N2O3S2 B2405071 N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide CAS No. 902572-05-8

N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide

Cat. No.: B2405071
CAS No.: 902572-05-8
M. Wt: 401.28
InChI Key: URUVIWYBFYNOIV-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a benzoisothiazole moiety, which are linked through a thioacetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the benzoisothiazole moiety: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the thioacetamide bridge: This step involves the reaction of the benzoisothiazole derivative with a suitable thioacetamide reagent.

    Attachment of the dichlorophenyl group: The final step involves the coupling of the dichlorophenyl group to the thioacetamide intermediate under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Protein Interactions: It may interact with proteins, affecting their function or stability.

    Pathway Modulation: The compound could modulate biochemical pathways by influencing key regulatory proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dichlorophenyl)acetamide: Lacks the benzoisothiazole moiety.

    2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide: Lacks the dichlorophenyl group.

    N-(2,6-dichlorophenyl)-2-thioacetamide: Lacks the dioxidobenzoisothiazole group.

Uniqueness

N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide is unique due to the combination of the dichlorophenyl group and the benzoisothiazole moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S2/c16-10-5-3-6-11(17)14(10)18-13(20)8-23-15-9-4-1-2-7-12(9)24(21,22)19-15/h1-7H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUVIWYBFYNOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC(=O)NC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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